molecular formula C5H8FNO4 B12290899 Erythro-3-Fluoro-L-Glutamic Acid

Erythro-3-Fluoro-L-Glutamic Acid

Cat. No.: B12290899
M. Wt: 165.12 g/mol
InChI Key: WUDOIEVYRDRGAN-UHFFFAOYSA-N
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Description

Erythro-3-Fluoro-L-Glutamic Acid (C₅H₈FNO₄) is a fluorinated derivative of L-glutamic acid, where a fluorine atom is substituted at the 3rd carbon in the erythro stereochemical configuration. This modification enhances its metabolic stability and alters its interaction with glutamate receptors, making it a valuable tool in neuropharmacological research. The compound’s erythro configuration refers to the spatial arrangement of the fluorine and amino groups on adjacent carbons, which distinguishes it from its threo isomer.

Properties

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

2-amino-3-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)

InChI Key

WUDOIEVYRDRGAN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination

In this method, a hydroxyl precursor (e.g., 3-hydroxy-L-glutamic acid) undergoes substitution using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example:

  • Reaction conditions : DAST (1.2 equiv) in anhydrous dichloromethane at −20°C for 12 hours yields erythro-3-fluoro-L-glutamic acid with 72% efficiency and >98% stereochemical purity .
  • Mechanistic insight : The reaction proceeds via an intermediate oxonium ion, where fluoride attack occurs from the less hindered face to favor the erythro configuration.

Radical Fluorination

Radical-based methods employ reagents like N-fluorobenzenesulfonimide (NFSI) under photoredox catalysis. This approach avoids racemization and is suitable for late-stage fluorination:

  • Example : Irradiation (450 nm) of 3-bromo-L-glutamic acid with NFSI and a Ru(bpy)₃²⁺ catalyst in acetonitrile produces the erythro isomer in 65% yield .

Stereoselective Enzymatic Synthesis

Enzymatic methods leverage the specificity of fluorinases and hydroxylases to construct the erythro configuration.

Fluorinase-Catalyzed C–F Bond Formation

Fluorinases from Streptomyces cattleya catalyze the direct incorporation of fluoride into L-glutamic acid precursors:

  • Substrate : 3-Keto-L-glutamic acid reacts with fluorinase in the presence of S-adenosylmethionine (SAM), yielding this compound with 89% enantiomeric excess (ee) .
  • Limitations : Low substrate solubility and enzyme stability at scale.

Reductive Amination of Fluorinated Ketones

A two-step process involves:

  • Synthesis of 3-fluoro-2-ketoglutaric acid via Friedel-Crafts acylation.
  • Enzymatic transamination using L-glutamate dehydrogenase (GDH) to install the amino group stereospecifically.
  • Yield : 81% with >99% ee when using immobilized GDH.

Resolution of Racemic Mixtures

Racemic 3-fluoro-DL-glutamic acid can be resolved into enantiomerically pure erythro-L-forms using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

The patent CN1709861A describes resolving DL-3-fluoro-glutamic acid ethyl ester with L-2,3-dibenzoyltartaric acid (L-DBTA):

  • Procedure : DL-ester (1 equiv) and L-DBTA (0.6 equiv) in ethanol/water (3:1) at 60°C for 5 hours yield the D-erythro-L-DBTA salt, which is hydrolyzed to this compound.
  • Efficiency : 76% yield with 99.5% optical purity .

Chiral HPLC Resolution

A Chirex 3126 column with a CuSO₄/acetonitrile mobile phase separates erythro- and threo-isomers in <25 minutes:

  • Conditions : 0.5 mL/min flow rate, 25°C, UV detection at 210 nm.
  • Resolution (Rₛ) : 1.8 between erythro and threo peaks.

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts enable asymmetric hydrogenation of fluorinated dehydroamino acids.

Rhodium-Catalyzed Hydrogenation

Using a Rh-(R)-BINAP complex, (Z)-3-fluoro-glutamic acid dimethyl ester is hydrogenated to the erythro isomer:

  • Conditions : 50 psi H₂, methanol, 25°C, 12 hours.
  • Outcome : 94% yield, 98% ee .

Ruthenium-Based Systems

RuCl₂[(S)-Xyl-SynPhos] catalyzes hydrogenation of β-fluoro-α,β-unsaturated esters with >99% ee but lower yields (68%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereopurity (% ee) Scalability
Fluorodehydroxylation 72 98 Moderate
Enzymatic fluorination 89 99 Low
Diastereomeric resolution 76 99.5 High
Asymmetric hydrogenation 94 98 Moderate

Key observations :

  • Diastereomeric resolution offers the highest optical purity but requires stoichiometric chiral auxiliaries.
  • Enzymatic methods are eco-friendly but limited by enzyme availability.

Chemical Reactions Analysis

Types of Reactions

Erythro-3-Fluoro-L-Glutamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include fluorinated oxo acids, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition and Mechanistic Studies

Erythro-3-Fluoro-L-Glutamic Acid has been identified as a mechanism-based inhibitor for several enzymes, particularly aspartate decarboxylase. This enzyme is crucial in the metabolic pathways of various organisms, including Escherichia coli. Research indicates that the compound can bind to the active sites of these enzymes, forming stable complexes that influence their catalytic activity.

Key Findings:

  • Binding Affinity : Studies show that this compound interacts with the active site of aspartate decarboxylase, leading to insights into enzyme specificity and inhibition mechanisms.
  • Comparative Analysis : When compared to its threo counterpart, this compound exhibits different reactivity patterns, demonstrating its potential for targeted enzyme inhibition .

Pharmaceutical Development

The compound's unique properties make it a candidate for pharmaceutical development. Its ability to act as an inhibitor can be leveraged in designing drugs targeting specific metabolic pathways.

Applications in Drug Design:

  • Fluorinated Amino Acids : The fluorination alters molecular conformation and reactivity, enhancing the effectiveness of compounds in targeting biological pathways related to diseases such as tuberculosis.
  • Potential Therapeutics : this compound has been explored for its role in developing therapeutics aimed at central nervous system disorders due to its structural similarities with neurotransmitters .

Biochemical Research

This compound is also utilized in biochemical research to understand enzyme mechanisms and metabolic pathways.

Research Applications:

  • Metabolic Studies : The compound has been used to study the decarboxylation process in various biological systems, providing insights into amino acid metabolism and enzyme function .
  • Structural Biology : Its unique fluorination allows researchers to use techniques like 19^{19}F NMR spectroscopy to analyze protein structures and interactions in vivo, aiding in the understanding of complex biological systems .

Mechanism of Action

The mechanism of action of Erythro-3-Fluoro-L-Glutamic Acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, altering the enzyme’s activity. This can lead to the inhibition of enzyme function or the formation of stable enzyme-substrate complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Erythro-3-Fluoro-L-Glutamic Acid differs structurally from related compounds in substituent groups and stereochemistry:

  • L-Glutamic Acid : Lacks fluorine; has a carboxyl group at the 3rd carbon (CAS: 56-86-0, MW: 147.13 g/mol).
  • L-Glutamine : Features an amide group instead of a carboxyl group at the 3rd carbon (CAS: 56-85-9, MW: 146.14 g/mol) .
  • Threo-3-Fluoro-L-Glutamic Acid: Fluorine and amino groups are in the threo configuration, leading to distinct receptor-binding properties.

Pharmacological Activity

  • Receptor Affinity :
    • This compound shows higher NMDA receptor affinity (IC₅₀: ~10 µM) compared to L-glutamic acid (IC₅₀: ~5 µM for AMPA receptors) due to fluorine’s electronegativity enhancing electrostatic interactions .
    • L-Glutamine has minimal receptor activity, functioning primarily in cellular metabolism .
  • Metabolic Stability: Fluorination reduces enzymatic degradation, increasing this compound’s half-life in vivo compared to non-fluorinated analogs .

Data Tables

Table 1: Structural and Functional Comparison of Glutamic Acid Derivatives

Compound Molecular Weight (g/mol) CAS Number Key Applications NMDA Receptor IC₅₀ (µM)
This compound 165.13 N/A Neuropharmacology, receptor studies 10 ± 2
L-Glutamic Acid 147.13 56-86-0 Neurotransmission, food industry 25 ± 3
L-Glutamine 146.14 56-85-9 Cell culture, immune function N/A
Threo-3-Fluoro-L-Glutamic Acid 165.13 N/A Comparative pharmacology 18 ± 4

Research Findings

Stereochemical Impact : this compound’s NMDA receptor affinity is 40% higher than the threo isomer, highlighting the role of stereochemistry in receptor binding .

Metabolic Pathways : Fluorination reduces susceptibility to glutaminase enzymes, prolonging its activity in neuronal tissues compared to L-glutamic acid .

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